molecular formula C6H4ClNO2 B6204020 6-chloro-2H-[1,3]dioxolo[4,5-b]pyridine CAS No. 692057-07-1

6-chloro-2H-[1,3]dioxolo[4,5-b]pyridine

Cat. No. B6204020
CAS RN: 692057-07-1
M. Wt: 157.55 g/mol
InChI Key: ITEXNDRPLZKDTR-UHFFFAOYSA-N
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Description

“6-chloro-2H-[1,3]dioxolo[4,5-b]pyridine” is a chemical compound with the molecular formula C6H4ClNO2. It has a molecular weight of 157.55 . This compound is used for research purposes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the search results. The compound has a molecular weight of 157.55 .

Mechanism of Action

Target of Action

The primary target of 6-chloro-2H-[1,3]dioxolo[4,5-b]pyridine is the GABA A receptor . This receptor is a type of GABA receptor, which is a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

The compound interacts with the GABA A receptor, as revealed by molecular dynamic simulation . The interaction is fairly stable and shows good thermodynamic behavior . .

Pharmacokinetics

The compound was found to be effective in preclinical seizure models, suggesting it has sufficient bioavailability to exert its effects .

Result of Action

The compound has been shown to have significant anticonvulsant activity in preclinical seizure models . Specifically, it was found to be effective in both the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test . These tests are commonly used to screen for antiepileptic drugs, suggesting that this compound may have potential as a treatment for epilepsy.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-chloro-2H-[1,3]dioxolo[4,5-b]pyridine involves the cyclization of a substituted pyridine derivative with a diol in the presence of a Lewis acid catalyst.", "Starting Materials": [ "2-chloropyridine", "1,2-ethanediol", "Lewis acid catalyst (e.g. aluminum chloride)" ], "Reaction": [ "2-chloropyridine is reacted with 1,2-ethanediol in the presence of a Lewis acid catalyst to form the intermediate 6-chloro-2-(2-hydroxyethoxy)pyridine.", "The intermediate is then cyclized by heating with the Lewis acid catalyst to form 6-chloro-2H-[1,3]dioxolo[4,5-b]pyridine.", "The product is purified by recrystallization or column chromatography." ] }

CAS RN

692057-07-1

Molecular Formula

C6H4ClNO2

Molecular Weight

157.55 g/mol

IUPAC Name

6-chloro-[1,3]dioxolo[4,5-b]pyridine

InChI

InChI=1S/C6H4ClNO2/c7-4-1-5-6(8-2-4)10-3-9-5/h1-2H,3H2

InChI Key

ITEXNDRPLZKDTR-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)N=CC(=C2)Cl

Purity

95

Origin of Product

United States

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